molecular formula C23H26N2O5 B10991678 N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B10991678
M. Wt: 410.5 g/mol
InChI Key: UZVXJCBEOCLVEL-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound characterized by its unique structure, which includes an indene moiety, a methoxyphenyl group, and a pyrrolidinecarboxamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Methoxy Groups: Methoxylation can be achieved by reacting the indene derivative with methanol in the presence of an acid catalyst.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the indene and pyrrolidine derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its potential interactions with biological macromolecules are of significant interest.

Medicine

In medicinal chemistry, N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
  • N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
  • N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

The uniqueness of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H26N2O5/c1-28-17-7-5-16(6-8-17)25-13-15(11-22(25)26)23(27)24-19-9-4-14-10-20(29-2)21(30-3)12-18(14)19/h5-8,10,12,15,19H,4,9,11,13H2,1-3H3,(H,24,27)

InChI Key

UZVXJCBEOCLVEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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